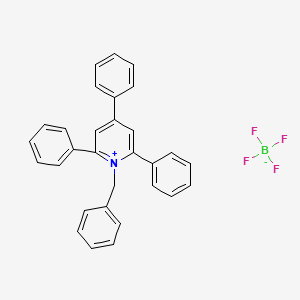

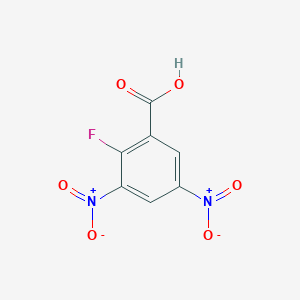

![molecular formula C22H20N4O4S B2551016 1-(3,4-dimethoxyphenyl)-3-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea CAS No. 1172337-11-9](/img/structure/B2551016.png)

1-(3,4-dimethoxyphenyl)-3-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of diaryl ureas is a significant area in medicinal chemistry due to their potential as anticancer agents. The synthesis process often involves computer-aided design to create derivatives with specific antiproliferative activities against various cancer cell lines. For instance, the synthesis of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives has been reported to show significant effects on cancer cell lines such as A549, HCT-116, and PC-3, with some compounds demonstrating inhibitory activities comparable to known inhibitors like sorafenib . Similarly, the synthesis of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives has led to compounds with potent activity against chronic myeloid leukemia (CML) cell line K562, with minimal cellular toxicity . Another approach involved the synthesis of urea compounds containing pyrimidine and 1,3,4-thiadiazole rings, starting from 4,6-dimethoxypyrimidinylsulphone and salicylic aldehyde, leading to compounds with moderate herbicidal activities .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are typically confirmed using various spectroscopic techniques such as IR, 1H NMR, and EI-MS, along with elemental analyses. For example, the structures of new 2-oxopyrimidin-1(2H)-yl-urea and thiourea derivatives were characterized using these methods . The molecular properties of these compounds can also be explored through quantum-chemical calculations using DFT/B3LYP methods, which provide insights into features like HOMO, LUMO, energy gaps, and other chemical properties that are crucial for understanding their reactivity and potential as drug candidates .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these urea derivatives are multi-step and often involve condensation and cyclization reactions. For instance, the synthesis of urea compounds containing pyrimidine and 1,3,4-thiadiazole rings involves a condensation of 2-(4,6-dimethoxypyrimidinyloxy)benzaldehyde with aminothiourea, followed by cyclization to yield the desired thiadiazole, which is then reacted with isocyanates to form the target compounds . These reactions are carefully designed to achieve the desired molecular architecture that is essential for biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds, such as solubility, stability, and reactivity, are crucial for their potential application as drugs. The quantum chemical calculations provide valuable information on these properties, including ionization potential, chemical hardness, softness, electronegativity, and dipole moment. These properties influence the drug's behavior in biological systems and its interaction with the target molecules. For example, the calculated dipole moment can affect the compound's solubility and its ability to penetrate cell membranes .

Scientific Research Applications

Synthesis and Biological Activities

- Urea compounds containing pyrimidine and thiadiazole rings have been synthesized for their potential herbicidal activities. These compounds exhibit moderate inhibitory effects on certain plant species, suggesting a potential application in agricultural weed management Sheng Zilian, 2014.

Structural Analysis and Herbicide Development

- The crystal structure of certain sulfonylurea herbicides, which share a core structural motif with the compound , has been elucidated. These studies contribute to understanding the molecular basis of their herbicidal activity and could inform the design of new compounds with enhanced efficacy and selectivity Youngeun Jeon, Jineun Kim, Eunjin Kwon, Tae Ho Kim, 2015.

Formation of Heterocyclic Compounds

- Research on N′-diphenylmethylene-N-phenyl-N-trimethylsilylurea has led to the formation of various heterocyclic compounds such as imidazolidinone, triazinone, and pyrimidinone derivatives. These findings expand the chemical toolbox available for synthesizing novel compounds with potential applications in medicinal chemistry and material science Isamu Matsuda, Sakae Yamamoto, Yoshio Ishii, 1976.

Antibacterial Agents

- Novel heterocyclic compounds containing a sulfonamido moiety have been synthesized and evaluated for their antibacterial properties. Such studies are crucial in the ongoing search for new antibacterial agents to combat resistant bacterial strains M. E. Azab, M. Youssef, E. A. El-Bordany, 2013.

Anticancer Research

- Diaryl ureas, particularly 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, have been explored for their anticancer properties. Such research is pivotal for developing new therapeutic agents targeting various cancer types Jian Feng, Tai Li, Shishao Liang, et al., 2020.

Supramolecular Chemistry

- The dimerization of ureidopyrimidones through quadruple hydrogen bonding has been studied, highlighting the potential of these compounds in constructing supramolecular architectures. This research has implications for the development of novel materials and nanotechnology applications F. H. Beijer, R. Sijbesma, H. Kooijman, et al., 1998.

properties

IUPAC Name |

1-(3,4-dimethoxyphenyl)-3-[3-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O4S/c1-13-9-20(27)26-17(12-31-22(26)23-13)14-5-4-6-15(10-14)24-21(28)25-16-7-8-18(29-2)19(11-16)30-3/h4-12H,1-3H3,(H2,24,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPPRQMZFHIWSRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N2C(=CSC2=N1)C3=CC(=CC=C3)NC(=O)NC4=CC(=C(C=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-dimethoxyphenyl)-3-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

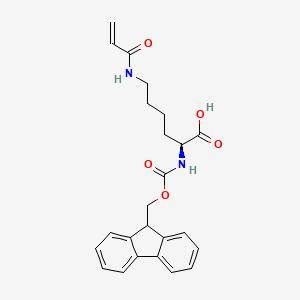

![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-(methylamino)pyrrolidine-2-carboxylic acid](/img/structure/B2550939.png)

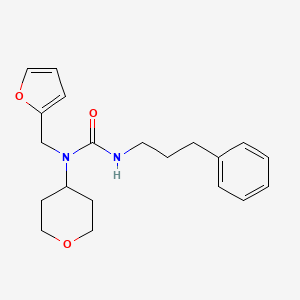

![2-chloro-1-[(7Z)-3-(furan-2-yl)-7-(furan-2-ylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethanone](/img/structure/B2550942.png)

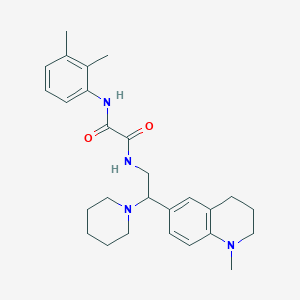

![3-(4-Methoxyphenyl)-1-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2550945.png)

![6-Tert-butyl-2-[1-(quinoline-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2550947.png)

![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2550949.png)

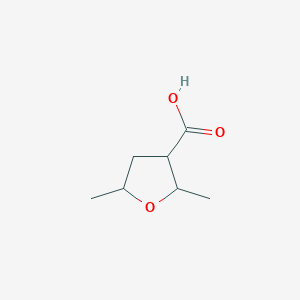

![5-Oxaspiro[2.4]heptan-1-ylmethanol](/img/structure/B2550953.png)

![7-(4-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2550956.png)